4-Oxo-3-pyrimido[2,1-b][1,3]benzoxazolecarboxylic acid ethyl ester
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Overview
Description
4-oxo-3-pyrimido[2,1-b][1,3]benzoxazolecarboxylic acid ethyl ester is a benzoxazole.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of various heterocyclic compounds. For example, Alaimo (1973) explored the synthesis of 4H-pyrimido[2,1-b]benzothiazol-4-ones, a class of compounds that includes derivatives of 4-Oxo-3-pyrimido[2,1-b][1,3]benzoxazolecarboxylic acid ethyl ester. These compounds were examined for antiparasitic activity, although no significant activity was found (Alaimo, 1973).
- Tormyshev et al. (2006) described a synthesis method for oxazole-4-carboxylic acid ethyl esters, a category that encompasses the compound . This method applies to various derivatives, indicating the compound's versatility in synthetic chemistry (Tormyshev et al., 2006).
Applications in Biological Studies
- Mottaghinejad and Alibakhshi (2018) conducted research involving the synthesis of novel triazole derivatives based on related chemical structures. This indicates the potential use of this compound in developing biologically active compounds (Mottaghinejad & Alibakhshi, 2018).
Potential in Drug Development
- Although not directly involving the compound , research by Althuis et al. (1979) on the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, which shares structural similarities, reveals the potential of such compounds in drug development. This research shows the compound's relevance in creating prototypes for oral antiallergy activity (Althuis et al., 1979).
Properties
Molecular Formula |
C13H10N2O4 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
ethyl 4-oxopyrimido[2,1-b][1,3]benzoxazole-3-carboxylate |
InChI |
InChI=1S/C13H10N2O4/c1-2-18-12(17)8-7-14-13-15(11(8)16)9-5-3-4-6-10(9)19-13/h3-7H,2H2,1H3 |
InChI Key |
GXIUTNSKSHBGLA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3O2 |
Canonical SMILES |
CCOC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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